1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Lipophilicity LogP Bromine positional isomerism

Medicinal chemists require fluorinated amine building blocks with precise electronic profiles. This racemic hydrochloride salt delivers a metabolically stable trifluoroethylamine isostere with a synthetically tractable 3-bromo handle. - LogP 3.71 (free base) - optimal for CNS-penetrant libraries; 0.8 units lower than 4-bromo isomer to reduce non-specific binding - Solubility 0.0304 mg/mL - suitable for SPR/ITC binding assays with consistent protonation - 290.51 g/mol - ideal for FBDD screening; bromine enables X-ray phasing and cross-coupling diversification

Molecular Formula C8H8BrClF3N
Molecular Weight 290.51 g/mol
CAS No. 842169-71-5
Cat. No. B1449328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
CAS842169-71-5
Molecular FormulaC8H8BrClF3N
Molecular Weight290.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl
InChIInChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
InChIKeyDRGOYEFQAGQGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2,2,2-trifluoroethylamine HCl – Meta-Bromo Trifluoroethylamine Building Block


1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride (CAS 842169-71-5) is a racemic, meta-brominated trifluoroethylamine derivative supplied as the hydrochloride salt. It belongs to the class of fluorinated aromatic amines, where the electron-withdrawing trifluoromethyl group and the sterically/electronically distinct 3-bromo substituent together define its physicochemical profile and synthetic utility . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the construction of trifluoroethylamine-based amide bond isosteres and as a scaffold for structure–activity relationship (SAR) exploration .

1-(3-Bromophenyl)-2,2,2-trifluoroethylamine HCl: Substitution Risks


Substituting this compound with a para-bromo, des-bromo, or non-fluorinated analog introduces quantifiable shifts in lipophilicity, electronic distribution, and hydrogen-bonding capacity that directly alter pharmacokinetic and pharmacodynamic profiles in drug discovery campaigns. The meta-bromo position yields a distinct LogP and solubility compared to the para isomer, while the trifluoroethylamine moiety provides a metabolically stable amide bond isostere that simple ethylamines cannot replicate . Even the choice between racemate and single enantiomer dictates downstream chiral purity and biological activity, making blanket substitution without comparative data a high-risk procurement decision [1].

1-(3-Bromophenyl)-2,2,2-trifluoroethylamine HCl: Differentiation Evidence


Meta-Bromo vs Para-Bromo: Lipophilicity Difference

The 3-bromo (meta) substitution on the phenyl ring significantly lowers lipophilicity relative to the 4-bromo (para) analog. The target compound (free base form) exhibits a measured LogP of 3.71 , whereas the corresponding (R)-1-(4-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride displays a LogP of 4.51 . This ΔLogP of –0.80 indicates reduced membrane partitioning and potentially superior solubility, which can be decisive in lead optimization for CNS or systemic targets.

Lipophilicity LogP Bromine positional isomerism Drug-likeness

Chlorine-to-Bromine Exchange: Lipophilicity Increase

Replacing the 3-chloro substituent with a 3-bromo group raises lipophilicity substantially. The 3-chloro analog (free base, CAS 886368-66-7) has a reported LogP of 2.56 [1], while the 3-bromo free base LogP is 3.71 . This ΔLogP of +1.15 provides a measurable lipophilicity advantage that can enhance target binding through halogen–π interactions while still maintaining a more favorable solubility profile than the 4-bromo isomer.

Halogen bonding Lipophilicity tuning Bioisostere 3-Chlorophenyl comparator

Aqueous Solubility Prediction for the HCl Salt

The hydrochloride salt form directly impacts solubility. The ESOL method predicts a Log S of –3.98 for the target compound, corresponding to an aqueous solubility of 0.0304 mg/mL (0.000104 mol/L), classifying it as moderately soluble . While direct comparative Log S data for the 4-bromo isomer hydrochloride are not available from the same predictive model, the higher LogP of the para isomer (4.51 vs 3.71) implies a lower aqueous solubility by the General Solubility Equation, making the meta-bromo HCl salt the more soluble choice for aqueous assay conditions.

Aqueous solubility ESOL Formulation Hydrochloride salt

Racemate and Enantiomer Commercial Availability

The target racemic mixture (CAS 842169-71-5) is offered alongside its resolved (S)-enantiomer (CAS 878408-46-9) [1] and (R)-enantiomer (CAS 842169-97-5) by multiple suppliers at purities ≥95%. This triad of available forms allows researchers to purchase the racemate for initial screening and then seamlessly transition to enantiopure material for chiral SAR without changing the core scaffold. In contrast, the 4-bromo isomer has only limited enantiopure commercial availability, often requiring custom synthesis.

Chiral resolution Enantiopure building block Racemate Stereochemical SAR

Trifluoroethylamine Isostere: Cathepsin S Inhibition

The trifluoroethylamine group is a well-established amide bond bioisostere that imparts metabolic stability. In a closely related series, the (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine fragment incorporated into a cathepsin inhibitor yielded an IC50 of 11 nM against Cathepsin S [1]. Although this data comes from a 4-bromo analog, it demonstrates the class-level potency achievable with the trifluoroethylamine–bromophenyl pharmacophore. The 3-bromo positional isomer offers a structurally distinct vector for the bromine atom, which can be exploited to probe halogen-bonding geometries in the cathepsin active site.

Amide bond isostere Trifluoroethylamine Cathepsin S Medicinal chemistry

Batch QC Documentation (NMR, HPLC, GC)

Suppliers such as Bidepharm provide batch-specific QC data including NMR, HPLC, and GC for CAS 842169-71-5, with a standard purity of 98% . This level of analytical documentation is not uniformly available for all positional isomers or non-fluorinated analogs from every vendor. The availability of validated QC reduces the risk of introducing unidentified impurities into sensitive catalytic or biological assays, a practical differentiator for procurement decisions.

Quality control NMR HPLC GC Batch consistency

1-(3-Bromophenyl)-2,2,2-trifluoroethylamine HCl: Application Scenarios


CNS Drug Discovery: BBB Penetration with Meta-Bromo LogP

The target compound's moderate LogP (3.71 free base) falls within the CNS drug-like space (typically LogP 2–5), making it a suitable building block for CNS-penetrant candidates. Its ~0.8-unit lower lipophilicity compared to the 4-bromo isomer reduces the risk of excessive non-specific binding while retaining sufficient permeability . Medicinal chemists can use this building block to construct trifluoroethylamine-containing ligands targeting GPCRs, ion channels, or neurotransmitter transporters.

Protease Inhibitor Optimization: Halogen Positional Scanning

The availability of both enantiomers and the racemate enables rapid SAR exploration of the halogen position in cathepsin or other protease inhibitor programs. The established nanomolar potency of the 4-bromo–trifluoroethylamine motif (Cathepsin S IC50 = 11 nM) provides a benchmark, and the 3-bromo isomer allows researchers to probe whether the meta position yields improved selectivity or reduced off-target activity while maintaining synthetic tractability.

Biophysical Assays: SPR and ITC with Validated Solubility

With a known aqueous solubility of 0.0304 mg/mL (ESOL) and batch-specific QC documentation, this compound is well-suited for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where precise concentration control is essential. The hydrochloride salt form ensures consistent protonation state across buffer conditions, reducing ambiguity in binding data interpretation.

FBDD Library: Meta-Bromo Trifluoroethylamine Fragment

As a low-molecular-weight (290.51 g/mol) fragment with balanced lipophilicity (XLOGP3 3.42) and a synthetically accessible amine handle, the compound is an ideal entry for fragment-based drug discovery (FBDD) libraries. The trifluoroethylamine moiety serves as both a solubility-modulating group and a metabolic soft spot shielding element, while the bromine atom provides a heavy-atom anchor for X-ray crystallographic phasing and a synthetic handle for cross-coupling diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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